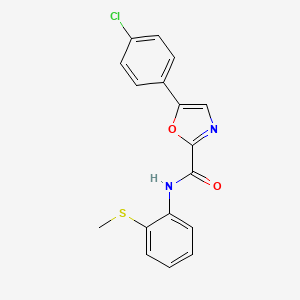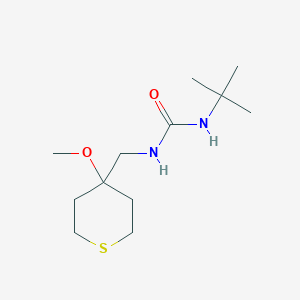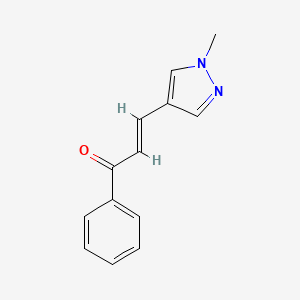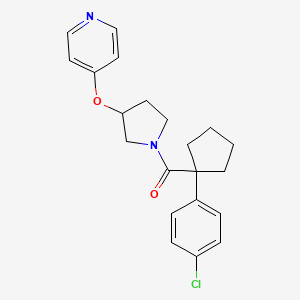![molecular formula C18H18N2O2 B2889103 N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-32-1](/img/structure/B2889103.png)
N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as aminocarbonylation, which is a type of carbonylation reaction that introduces an amine group . The reaction conditions typically involve a palladium catalyst and carbon monoxide .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The molecular weight of similar compounds is often less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the cleavage of protective groups under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated using ADME (absorption, distribution, metabolism, and excretion) properties .Scientific Research Applications
Antiviral and Anticancer Applications
Fused pyridine derivatives, including our compound of interest, have structural similarities with DNA bases such as adenine and guanine, which explains their effectiveness in antiviral and anticancer activities . The ability to interact with DNA or inhibit key enzymes makes them valuable in the development of new therapies for viral infections and cancer treatment.
Antituberculosis Activity
Compounds with a fused pyridine structure have shown activity against tuberculosis . Their mechanism may involve the inhibition of mycobacterial growth or interfering with the bacterial cell wall synthesis, offering a potential pathway for developing new antituberculosis drugs.
Antibacterial and Antifungal Effects
The broad-spectrum antibacterial and antifungal properties of fused pyridine derivatives make them candidates for the development of new antimicrobial agents . Their efficacy against a range of pathogens can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds is linked to their ability to modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or through the suppression of inflammatory cell activation .
Antimalarial Activity
Fused pyridine derivatives have been explored for their antimalarial properties, where they may exert their effects by inhibiting parasite growth or interfering with the life cycle of the malaria-causing Plasmodium species .
Cardiovascular Applications
Some fused pyridine derivatives have shown cardiovascular benefits, such as antihypertensive effects and coronary vasodilation . These activities are particularly important in the management of hypertension and other cardiovascular diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGDHPJAGUXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)
![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)



![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)


![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)
![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)

